4-Chloro-2,6-bis(hydroxymethyl)phenol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Chloro-2,6-bis(hydroxymethyl)phenol involves various chemical reactions, often resulting in complex structures with metal complexes. For instance, the treatment of a related compound, 4-tert-butyl-2,6-bis(hydroxymethyl)phenol, with titanium precursors in different solvents and temperatures, leads to the formation of dinuclear and tetranuclear complexes with distinct properties . Similarly, the synthesis of 4-(N-Arylmethylideneamino)-2,6-di-t-butylphenols involves the condensation of 4-amino-2,6-di-t-butylphenol hydrochloride with arylaldehydes, which upon oxidation, yield stable phenoxyl radicals and crystalline oxidation products . These examples demonstrate the versatility of synthetic methods in generating a variety of compounds from a common phenolic precursor.
Molecular Structure Analysis
The molecular structure of compounds derived from 4-Chloro-2,6-bis(hydroxymethyl)phenol is characterized by X-ray diffraction and theoretical studies. For example, the structure of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol reveals a planar benzene ring system with specific dihedral angles between the pyrazole rings, indicating a trans arrangement . The molecular structure is further supported by density functional theory, which provides optimized geometrical parameters and vibrational frequencies consistent with experimental data.
Chemical Reactions Analysis
The chemical reactivity of 4-Chloro-2,6-bis(hydroxymethyl)phenol derivatives is highlighted by their ability to form stable metal complexes and undergo oxidation reactions. The reaction of a related compound with iron in the presence of sodium hydroxide yields a tetra-anionic dinuclear iron complex, while a change in solvent leads to a decanuclear complex with a core of hydrous ferric oxide . Additionally, the oxidation of 4-(N-Arylmethylideneamino)-2,6-di-t-butylphenols with lead dioxide produces phenoxyl radicals and crystalline oxidation products, demonstrating the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 4-Chloro-2,6-bis(hydroxymethyl)phenol are influenced by their molecular structure and the presence of metal complexes. The luminescent properties of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol have been investigated, indicating potential applications in materials science . The coordination of ligands to metal ions, as seen in the synthesis of metal complexes with 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol, affects the UV-Vis spectra and suggests a tridentate binding mode . These properties, along with the thermal stability and magnetic susceptibilities of the metal complexes, provide insight into the behavior of these compounds under various conditions .
Scientific Research Applications
Hydrogen-bonded Assemblages
The derivatives of 2,6-bis(hydroxymethyl)phenol, including variations like 4-chloro-2,6-bis(hydroxymethyl)phenol, demonstrate interesting hydrogen-bonding networks. These networks result in sheet-like structures and may include weak inter-sheet pi-pi interactions, contributing to their unique chemical properties (Masci & Thuéry, 2002).
Crosslinking in Polymer Chemistry
4-Chloro-2,6-bis(hydroxymethyl)phenol is used in crosslinking sulphonated poly (ether ether ketone) (SPEEK) for the production of proton exchange membranes (PEMs). These membranes show controlled swelling, good ionic conductivity, and improved mechanical properties, making them relevant in various industrial applications (Hande et al., 2008).
Synthesis of Organic Compounds
4-Chloro-2,6-bis(hydroxymethyl)phenol is involved in the synthesis of compounds like 5-methyl-2-Hydroxyisophthaladehydes, which showcases the versatility of this phenol derivative in organic synthesis (Xian Yu-jian, 2008).
Corrosion Protection and Synthesis of Bis-phosphonic Acids
The compound is used in the solvent and catalyst-free synthesis of bis-phosphonic acids. These compounds exhibit significant inhibition efficiency against steel corrosion, making them valuable in materials science and engineering (Ouksel et al., 2020).
Analytical Chemistry Applications
4-Chloro-2,6-bis(hydroxymethyl)phenol serves as a receptor in fluorescent and colorimetric assays, particularly for detecting fluoride ions in various media. Its sensitivity and selectivity make it an essential tool in analytical chemistry (Tavallali et al., 2014).
Complex Formation in Chemistry
This compound forms complexes with ions like ferric ions, showing significant absorbance characteristics. Such complexes have potential applications in spectrophotometry and potentiometry (Abbaspour et al., 2004).
Future Directions
properties
IUPAC Name |
4-chloro-2,6-bis(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMITUYZIACKHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066149 | |
Record name | 1,3-Benzenedimethanol, 5-chloro-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-bis(hydroxymethyl)phenol | |
CAS RN |
17026-49-2 | |
Record name | 4-Chloro-2,6-bis(hydroxymethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17026-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Chloro-2,6-bis(hydroxymethyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017026492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2,6-bis(hydroxymethyl)phenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35257 | |
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Record name | 1,3-Benzenedimethanol, 5-chloro-2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenedimethanol, 5-chloro-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-m-xylene-2,α,α'-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.348 | |
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Record name | 4-CHLORO-2,6-BIS(HYDROXYMETHYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/960CWM3IE8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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